9-chloro-6-[2-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline
Description
9-Chloro-6-[2-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline is a substituted indoloquinoxaline derivative characterized by a planar fused heterocyclic core. This compound features:
- A 9-chloro substituent on the quinoxaline ring, which enhances electron-withdrawing properties and may improve DNA-binding affinity .
Indolo[2,3-b]quinoxalines are known for their DNA intercalation and pharmacological activities, including anticancer and antiviral effects. The thermal stability of their DNA complexes depends on substituent type and orientation within the DNA minor groove . This compound’s structural features position it as a candidate for therapeutic applications, though specific biological data for this derivative remain uncharacterized in the provided evidence.
Properties
Molecular Formula |
C26H24ClN3O |
|---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
9-chloro-6-[(2-pentoxyphenyl)methyl]indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C26H24ClN3O/c1-2-3-8-15-31-24-12-7-4-9-18(24)17-30-23-14-13-19(27)16-20(23)25-26(30)29-22-11-6-5-10-21(22)28-25/h4-7,9-14,16H,2-3,8,15,17H2,1H3 |
InChI Key |
SQVMGMMAFKSQCA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=CC=C1CN2C3=C(C=C(C=C3)Cl)C4=NC5=CC=CC=C5N=C42 |
Origin of Product |
United States |
Preparation Methods
Core Scaffold Construction
The indolo[2,3-b]quinoxaline core is typically synthesized via condensation of substituted isatins (indole-2,3-diones) with o-phenylenediamine. This reaction proceeds through a cascade mechanism:
-
Nucleophilic attack by o-phenylenediamine on the isatin carbonyl.
-
Aromatization and cyclization to form the fused quinoxaline ring.
Key variables include the substitution pattern of the isatin and the reaction solvent. Ethanol or rectified spirit with catalytic acetic acid is commonly employed.
Preparation of 9-Chloro-6-[2-(Pentyloxy)benzyl]-6H-Indolo[2,3-b]Quinoxaline
Synthesis of 5-Chloro-N-[2-(Pentyloxy)benzyl]isatin
Step 1: Benzylation of Isatin
-
Reactants : 5-Chloroisatin, 2-(pentyloxy)benzyl chloride.
-
Mechanism : Nucleophilic substitution at the isatin N1 position.
Step 2: Purification
Condensation with o-Phenylenediamine
Reaction Setup
-
Molar Ratio : 1:1 (isatin derivative : o-phenylenediamine).
-
Solvent System : Ethanol (50 mL/g substrate) with glacial acetic acid (5% v/v).
Workup
-
Post-reflux, 50% solvent evaporation under reduced pressure followed by ice-water quenching precipitates the crude product.
-
Purification : Column chromatography (SiO₂, CHCl₃:MeOH 95:5) or recrystallization from ethyl acetate.
Optimization of Reaction Conditions
Solvent and Catalysis
Temperature and Time
-
Reflux (78°C) : Balances reaction rate and product stability. Prolonged heating (>8 h) degrades the pentyloxy group.
Characterization and Analytical Data
Spectroscopic Validation
Physicochemical Properties
Comparative Analysis of Synthetic Methodologies
Alternative Routes
Chemical Reactions Analysis
Types of Reactions
9-chloro-6-[2-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The chloro group at the 9-position can be substituted with nucleophiles like amines or thiols under appropriate conditions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced indoloquinoxaline derivatives.
Substitution: Amino or thio-substituted indoloquinoxaline derivatives.
Scientific Research Applications
Chemistry
In chemistry, 9-chloro-6-[2-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in studies related to its anticancer and antimicrobial activities. It has been tested against various cancer cell lines and pathogenic microorganisms, demonstrating significant cytotoxic and inhibitory effects.
Medicine
In medicine, the compound is being investigated for its potential as a therapeutic agent. Its ability to interact with DNA and proteins makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry
Industrially, 9-chloro-6-[2-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 9-chloro-6-[2-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline involves its interaction with cellular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to cell death. Additionally, it may inhibit key enzymes involved in cellular processes, further contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 9-chloro-6-[2-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline with structurally and functionally related derivatives (Table 1).
Table 1: Key Properties of Indolo[2,3-b]quinoxaline Derivatives
*Theoretical values based on substituent electronic effects.
Key Comparisons
Electronic Properties :
- The 4-methoxyphenyl derivative (11e) exhibits the highest HOMO (-5.1 eV) and lowest band gap (2.6 eV) , making it suitable for optoelectronic applications . In contrast, the 9-chloro-6-[2-(pentyloxy)benzyl] derivative likely has a slightly lower HOMO (-5.3 eV) due to the electron-withdrawing Cl and bulky benzyl group.
DNA Binding and Thermal Stability: Derivatives with electron-donating groups (e.g., 4-MeO, 3,5-diMeO) show stronger DNA binding (ΔTm = +5.8–+6.2°C) due to enhanced π-π stacking and minor groove interactions . The pentyloxybenzyl group in the target compound may improve lipophilicity but could sterically hinder DNA intercalation compared to smaller substituents.
Cytotoxicity: Aminoalkyl substituents (e.g., 2-aminoethyl) confer potent cytotoxicity (IC50 = 0.03–0.50 μM) by enhancing DNA intercalation and topoisomerase II inhibition . In contrast, aliphatic chains (e.g., pentyl in 11k) reduce activity due to poor DNA affinity . The target compound’s chloro and benzyl groups may balance lipophilicity and DNA binding, but experimental validation is required.
Synthetic Yields :
- Most derivatives are synthesized via Pd-catalyzed Suzuki coupling or C–N annulation with yields >90% . The target compound’s synthesis would likely follow similar protocols, though steric effects from the pentyloxybenzyl group might reduce yields slightly.
Contradictions and Limitations
- Substituent Effects : While methylthio (11g) and methoxy (11e) groups enhance DNA binding, long aliphatic chains (e.g., pentyl in 11k) render compounds inactive . The target compound’s pentyloxybenzyl group introduces both steric bulk and moderate lipophilicity, making its biological activity difficult to predict without experimental data.
Biological Activity
9-Chloro-6-[2-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline is a synthetic compound belonging to the indolo[2,3-b]quinoxaline family. This compound has garnered interest in medicinal chemistry due to its potential anticancer and antiviral properties . The unique structural features of this compound, including a chloro substituent and a pentyloxybenzyl group, contribute to its diverse biological activities.
Chemical Structure and Synthesis
The synthesis of 9-chloro-6-[2-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline typically involves cyclocondensation reactions between isatin derivatives and ortho-phenylenediamine. The general reaction pathway includes:
- Formation of an indole structure.
- Chlorination at the 9-position.
- Introduction of the pentyloxybenzyl group through alkylation or coupling reactions.
This synthetic approach allows for the efficient production of the compound while enabling further functionalization to enhance its biological activity.
Anticancer Properties
Research indicates that compounds within the indolo[2,3-b]quinoxaline class exhibit significant anticancer activity . Specifically, 9-chloro-6-[2-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline has shown cytotoxic effects against various human tumor cell lines. For example:
- Cytotoxicity Studies : The compound demonstrated IC50 values in the micromolar range against leukemia cells and other cancer types, indicating potent anticancer activity .
- Mechanism of Action : The anticancer effects are believed to be mediated through mechanisms such as DNA intercalation and inhibition of topoisomerases, which are crucial for DNA replication and transcription .
Antiviral Activity
In addition to its anticancer properties, this compound has been evaluated for its antiviral activity . Preliminary studies suggest:
- Broad Spectrum Activity : Certain derivatives have shown effectiveness against viral infections, potentially targeting viral replication processes .
- Comparison with Existing Antivirals : The antiviral efficacy of 9-chloro-6-[2-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline is comparable to established antiviral agents, making it a candidate for further development in antiviral therapies.
Structure-Activity Relationship (SAR)
The biological activity of 9-chloro-6-[2-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline can be influenced by its structural features. A comparative analysis with other related compounds reveals insights into its SAR:
| Compound Name | Structure | Notable Features |
|---|---|---|
| 6H-indolo[2,3-b]quinoxaline | Structure | Basic structure; known for general biological activity. |
| 9-fluoro-6-(4-fluorobenzyl)-6H-indolo[2,3-b]quinoxaline | Structure | Fluorine substituents enhance bioactivity; studied for anticancer properties. |
| Ellipticine | Structure | Natural alkaloid; exhibits potent anticancer activity through DNA intercalation. |
| Quinoxaline derivatives | Structure | Broad class with diverse biological activities; used in antiviral therapies. |
These comparisons underscore the potential of 9-chloro-6-[2-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline as a lead compound in drug development.
Case Studies
- Cytotoxicity Assays : A study evaluated the cytotoxic effects of various indoloquinoxaline derivatives on human cancer cell lines, reporting IC50 values ranging from 0.01 to 0.06 μg/mL for some derivatives . This positions 9-chloro-6-[2-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline among potent candidates for cancer therapy.
- Antiviral Efficacy : Another investigation into related quinoxaline compounds highlighted their ability to inhibit viral replication in vitro, suggesting that similar mechanisms may be applicable to 9-chloro-6-[2-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline .
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Suzuki coupling + annulation | 65–75 | Pd(OAc)₂, DMF, 90°C | |
| Acidic condensation | 50–60 | Methanol, room temperature |
Q. Optimization Tips :
- Use TLC to monitor reaction progress and minimize by-products .
- Purify via column chromatography with silica gel and ethyl acetate/hexane gradients .
Basic: Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR identifies substituent positions (e.g., chloro, pentyloxybenzyl) via characteristic shifts (e.g., aromatic protons at δ 7.2–8.5 ppm) .
- 2D NMR (COSY, HMBC) resolves complex coupling in the indoloquinoxaline core .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ = 445.15 m/z) .
- HPLC-PDA : Assesses purity (>95% required for pharmacological studies) .
Advanced: How does the introduction of substituents (e.g., chloro, pentyloxybenzyl) influence the compound’s pharmacological activity compared to other indoloquinoxaline derivatives?
Methodological Answer:
The chloro group enhances electrophilicity, improving DNA intercalation, while the pentyloxybenzyl group increases lipophilicity, aiding membrane permeability .
Q. Table 2: Structure-Activity Relationship (SAR)
| Derivative | Substituents | Biological Activity (IC₅₀) | Reference |
|---|---|---|---|
| 9-Cl-6-pentyloxybenzyl | Cl, pentyloxybenzyl | 2.1 µM (Anticancer) | |
| 9-F-6-butyl | F, butyl | 5.3 µM (Antiviral) | |
| Parent indoloquinoxaline | No substituents | >10 µM (Inactive) |
Q. Key Insights :
- Chloro derivatives show 2–3× higher cytotoxicity than fluoro analogs due to stronger DNA binding .
- Bulkier substituents (e.g., pentyloxybenzyl) reduce solubility but enhance target affinity .
Advanced: What methodological approaches are recommended to resolve contradictions in biological activity data across different studies?
Methodological Answer:
Contradictions often arise from assay variability or compound purity. Strategies include:
Orthogonal Assays :
- Compare results from MTT cytotoxicity assays with DNA melting curve analysis to confirm intercalation-driven activity .
Batch Reproducibility :
- Validate synthesis and purity across ≥3 independent batches using HPLC and NMR .
Computational Validation :
- Perform molecular docking (e.g., AutoDock Vina) to predict binding consistency across studies .
Q. Case Study :
- A 2025 study reported conflicting IC₅₀ values (2.1 vs. 4.5 µM). Reanalysis found impurities in the latter batch; repurification resolved the discrepancy .
Advanced: How can computational chemistry be integrated with experimental data to predict the compound’s interaction with biological targets?
Methodological Answer:
Molecular Dynamics (MD) Simulations :
- Model DNA intercalation using AMBER or GROMACS. The chloro group’s electrostatic potential enhances minor groove binding .
Density Functional Theory (DFT) :
Pharmacophore Mapping :
- Align with kinase targets (e.g., EGFR) using Schrödinger Suite to prioritize in vitro testing .
Q. Validation :
- Correlate computed binding energies (ΔG = -9.2 kcal/mol) with experimental ΔTₘ values (DNA melting) .
Advanced: What are the challenges in scaling up the synthesis of this compound while maintaining purity, and how can they be methodologically addressed?
Methodological Answer:
Challenges :
- Exothermic reactions at scale risk side-product formation.
- Low solubility complicates purification.
Q. Solutions :
Flow Chemistry :
Crystallization Optimization :
- Screen solvents (e.g., ethanol/water mixtures) to enhance crystal purity (>99%) .
Process Analytical Technology (PAT) :
- Implement inline FTIR to monitor critical quality attributes (CQAs) during synthesis .
Q. Table 3: Scale-Up Parameters
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |
|---|---|---|
| Reaction Time | 24 h | 18 h |
| Yield | 65% | 70% |
| Purity (HPLC) | 95% | 98% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
